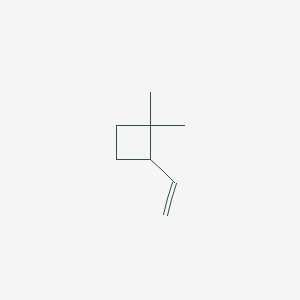

2-Ethenyl-1,1-dimethylcyclobutane

Beschreibung

2-Ethenyl-1,1-dimethylcyclobutane is a cyclobutane derivative featuring a four-membered carbon ring substituted with two methyl groups at the 1-position and an ethenyl (vinyl) group at the 2-position. Cyclobutanes are known for their inherent ring strain due to the deviation from the ideal tetrahedral bond angles (90° in cyclobutane vs. ~109.5° in unstrained systems), which significantly influences their reactivity and stability.

Eigenschaften

CAS-Nummer |

108804-60-0 |

|---|---|

Molekularformel |

C8H14 |

Molekulargewicht |

110.20 g/mol |

IUPAC-Name |

2-ethenyl-1,1-dimethylcyclobutane |

InChI |

InChI=1S/C8H14/c1-4-7-5-6-8(7,2)3/h4,7H,1,5-6H2,2-3H3 |

InChI-Schlüssel |

ADPQQHQQZCJVNK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CCC1C=C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Phase Transfer Catalyzed Ring-Closure and Subsequent Functionalization

The foundational work of Torok and Molnar provides a robust framework for synthesizing gem-dimethylcyclobutanes via phase transfer catalysis (PTC). In their method, 1,3-diols are converted to 1,3-dibromo compounds using phosphorus tribromide, which subsequently undergo ring closure with diethyl malonate under alkaline conditions. For example, reacting 1,3-dibromopropane with diethyl malonate in the presence of triethylbenzylammonium chloride (TEBA) yields diethyl cyclobutanedicarboxylate intermediates. Acidic hydrolysis and decarboxylation then afford cyclobutanecarboxylic acids, which are esterified and reduced to hydroxymethyl intermediates.

To adapt this route for 2-ethenyl-1,1-dimethylcyclobutane, the hydroxymethyl group in intermediates such as 5a could be oxidized to a ketone (e.g., using pyridinium chlorochromate) and subjected to a Wittig reaction with methylenetriphenylphosphorane. This would install the ethenyl group via olefination, albeit requiring careful optimization to avoid ring strain-induced side reactions. Challenges include managing the regioselectivity of elimination and minimizing isomerization during the Wittig step.

[2+2] Cycloaddition Strategies for Direct Ring Formation

Recent advances in transition-metal-catalyzed [2+2] cycloadditions offer a stereocontrolled pathway to cyclobutanes. As demonstrated by Lee et al., zirconium catalysts enable the coupling of substituted alkenes to form strained rings with high fidelity. For instance, reacting a gem-dimethyl-substituted alkene (e.g., 2-methyl-1,3-butadiene) with ethylene under Zr catalysis could directly yield 1,1-dimethylcyclobutane. Introducing an ethenyl group would necessitate using a pre-functionalized diene, such as 1,3-pentadiene, to position the unsaturation adjacent to the dimethyl-bearing carbon.

Photochemical [2+2] cycloadditions represent an alternative, albeit less stereoselective, approach. Irradiating a mixture of 1,1-dimethylallene and ethylene at 254 nm induces ring closure, though competing polymerization and poor yields (typically <30%) limit utility. Nevertheless, this method avoids transition metals and could be advantageous for small-scale syntheses.

Functionalization of Cyclobutane Carboxylic Acid Derivatives

Carboxylic acid intermediates, such as 2,2-dimethylcyclobutanecarboxylic acid (4b ), serve as versatile precursors. Conversion to acid chlorides (via thionyl chloride) followed by reaction with vinyl Grignard reagents (e.g., CH₂=CHMgBr) introduces the ethenyl group directly. For example, treating 4b with SOCl₂ yields the acyl chloride, which upon addition of vinylmagnesium bromide generates 2-ethenyl-1,1-dimethylcyclobutane after hydrolysis. This route benefits from high atom economy but requires stringent anhydrous conditions to prevent premature hydrolysis.

Decarboxylative cross-coupling represents another avenue. Palladium-catalyzed decarboxylation of 4b in the presence of vinyl halides could forge the C–C bond directly, though literature precedents for such reactions on cyclobutanes remain sparse.

Elimination Reactions from Halogenated Cyclobutane Precursors

Dehydrohalogenation of halogenated precursors offers a straightforward route to introduce double bonds. For instance, 2-bromo-1,1-dimethylcyclobutane, synthesized via bromination of 1,1-dimethylcyclobutane, undergoes elimination with a strong base (e.g., potassium tert-butoxide) to yield the ethenyl derivative. This method, however, risks over-elimination or ring-opening due to cyclobutane’s inherent strain.

Tosylation of hydroxymethylcyclobutanes (5a ) followed by elimination with DBU (1,8-diazabicycloundec-7-ene) provides a milder alternative. The tosyl group acts as a leaving group, facilitating β-hydride elimination to form the ethenyl moiety. Yields for analogous eliminations in cyclobutane systems range from 40–60%, contingent on steric hindrance.

Comparative Analysis and Optimization Strategies

A critical evaluation of the above methods reveals trade-offs between yield, scalability, and stereochemical control:

- Phase Transfer Catalysis : Advantages include operational simplicity and compatibility with aqueous conditions, but multistep sequences and moderate yields (41–63%) limit industrial applicability.

- [2+2] Cycloadditions : Zr-catalyzed methods offer stereoselectivity (up to 84% yield), yet substrate specificity and catalyst cost pose barriers.

- Elimination Reactions : High atom efficiency but susceptible to side reactions; optimization of base and temperature is crucial.

- Carboxylic Acid Functionalization : Relies on established protocols but demands rigorous anhydrous handling.

For large-scale production, phase transfer catalysis coupled with Wittig olefination emerges as the most viable pathway, balancing yield and practicality. Conversely, transition-metal-catalyzed cycloadditions are preferred for stereocontrolled syntheses in academic settings.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethenyl-1,1-dimethylcyclobutane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

Substitution: Halogenation reactions can introduce halogen atoms into the cyclobutane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light.

Major Products

Oxidation: Alcohols, ketones, and carboxylic acids.

Reduction: Ethyl-substituted cyclobutane.

Substitution: Halogenated cyclobutane derivatives.

Wissenschaftliche Forschungsanwendungen

2-Ethenyl-1,1-dimethylcyclobutane has several applications in scientific research:

Chemistry: It is used as a model compound to study cycloalkane reactivity and photochemical reactions.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.

Industry: It is used in the synthesis of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Ethenyl-1,1-dimethylcyclobutane involves its interaction with various molecular targets. The ethenyl group can participate in addition reactions, while the cyclobutane ring can undergo ring-opening reactions under specific conditions. These interactions are mediated by the compound’s ability to form reactive intermediates, such as radicals or carbocations, which then proceed through various reaction pathways.

Vergleich Mit ähnlichen Verbindungen

Cyclohexane Derivatives

- 2-Ethenyl-1,1-dimethyl-3-methylenecyclohexane (CAS: 95452-08-7):

- Structure : A six-membered ring with ethenyl, dimethyl, and methylidene substituents.

- Properties : Molecular weight 150.26 g/mol (C₁₁H₁₈), stored at 2–8°C due to volatility .

- Occurrence : Identified in healthy Spanish-style table olives (18.0% abundance) and Dendrobium flowers (4.50% relative content) .

Other Cyclobutane Derivatives

- (R)-2-Ethoxy-1,1-dimethylcyclobutane: Structure: Cyclobutane with ethoxy and dimethyl groups. Reactivity: The ethoxy group introduces polarity, affecting solubility and interaction with biological systems compared to non-polar ethenyl substituents .

Key Differences and Implications

Ring Size and Stability

Substituent Effects

- Ethenyl vs. Ethoxy: The ethenyl group in 2-Ethenyl-1,1-dimethylcyclobutane enhances hydrophobicity, making it more volatile and suitable for gas chromatography (GC-MS) applications, as seen in plant volatile studies .

Data Table: Comparative Overview of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.